molecular formula C18H20BrFN2 B10879401 1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Cat. No.: B10879401
M. Wt: 363.3 g/mol
InChI Key: CJPHIKUMBXZPTQ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a bromophenyl and a fluorophenyl group attached to a piperazine ring, making it a subject of interest for various scientific studies.

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate bromophenyl and fluorophenyl precursors. The piperazine ring is introduced through a nucleophilic substitution reaction.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents and catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production may involve optimization of the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired transformation.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, apoptosis, or cell proliferation, depending on its specific biological activity.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine can be compared with other piperazine derivatives:

    Similar Compounds: Compounds such as 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine and 1-[(3-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine share structural similarities.

    Uniqueness: The presence of both bromophenyl and fluorophenyl groups in the same molecule may confer unique biological activities and chemical reactivity, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C18H20BrFN2

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrFN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2

InChI Key

CJPHIKUMBXZPTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3F

Origin of Product

United States

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